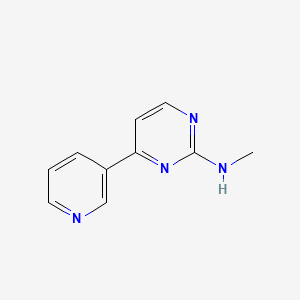
1-Chloro-2,3-dimethylbenzene; 4-chloro-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene are organic compounds that belong to the class of aromatic hydrocarbons. These compounds are derivatives of benzene, where chlorine and methyl groups are substituted at specific positions on the benzene ring. They are used in various chemical processes and have applications in different fields of research and industry.
Mécanisme D'action
Target of Action
It has been suggested that the compound can inhibit tdg activity .
Mode of Action
It is known that the compound interacts with its targets through a two-step mechanism . In the first, slow or rate-determining step, the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions to yield 4-substituted 1,2-dimethyl benzenes .
Result of Action
It is known that the compound can inhibit tdg activity .
Action Environment
It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. In these reactions, a chlorine atom is introduced to the benzene ring in the presence of a catalyst such as aluminum chloride (AlCl3). The methyl groups are typically introduced through Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of these compounds involves similar electrophilic aromatic substitution reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene undergo various chemical reactions, including:
Substitution Reactions: These compounds can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, mercaptans, and nitriles.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) under aryne forming conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the methyl groups.
Major Products
Applications De Recherche Scientifique
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene have several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,4-dimethylbenzene: Similar structure but with different positions of chlorine and methyl groups.
3-Chloro-1,2-dimethylbenzene: Another isomer with chlorine and methyl groups at different positions.
Uniqueness
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene are unique due to their specific substitution patterns, which influence their chemical reactivity and applications. The position of the substituents affects the electronic distribution on the benzene ring, making these compounds distinct from their isomers .
Propriétés
IUPAC Name |
1-chloro-2,3-dimethylbenzene;4-chloro-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9Cl/c1-6-3-4-8(9)5-7(6)2;1-6-4-3-5-8(9)7(6)2/h2*3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBWEBDHSKHWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C.CC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide](/img/structure/B6612347.png)

![5,6-Dimethyl-2-[(methylthio)methyl]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6612351.png)
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B6612353.png)

![1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B6612397.png)







